(R)-1-(3-(Methylthio)phenyl)ethanamine
CAS No.:
Cat. No.: VC16694802
Molecular Formula: C9H13NS
Molecular Weight: 167.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NS |
|---|---|
| Molecular Weight | 167.27 g/mol |
| IUPAC Name | 1-(3-methylsulfanylphenyl)ethanamine |
| Standard InChI | InChI=1S/C9H13NS/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3 |
| Standard InChI Key | KVIZMMPDLWLVQE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC(=CC=C1)SC)N |
Introduction
(R)-1-(3-(Methylthio)phenyl)ethanamine, also known as (R)-1-(4-(Methylthio)phenyl)ethanamine, is an organic compound belonging to the phenethylamine class. It features an amine functional group and a methylthio substituent on the aromatic ring. This compound is of interest for its potential applications in pharmaceuticals and chemical synthesis due to its structural similarity to neurotransmitters.
Synthesis Methods
The synthesis of (R)-1-(3-(Methylthio)phenyl)ethanamine can be achieved through various methods, typically involving temperatures between 60°C to 100°C and pressures ranging from atmospheric to 15 atm. The yield often exceeds 70% under optimized conditions.
Chemical Reactions
As an amine, (R)-1-(3-(Methylthio)phenyl)ethanamine participates in nucleophilic addition-elimination reactions. The lone pair on the nitrogen atom can attack electrophilic centers, facilitating bond formation while displacing leaving groups like chloride ions.
Biological Activity
The compound may act as a monoamine reuptake inhibitor or modulate receptor activity due to its structural similarity to neurotransmitters. It can cross the blood-brain barrier due to its lipophilicity, affecting dopamine and serotonin pathways crucial for mood regulation and cognitive functions.
Research Findings
| Aspect | Description |
|---|---|
| Chemical Structure | Features a methylthio substituent on the aromatic ring and an amine group. |
| Synthesis Yield | Often exceeds 70% under optimized conditions. |
| Biological Effects | May affect dopamine and serotonin pathways due to its ability to cross the blood-brain barrier. |
| Toxicity | Classified as hazardous due to potential reproductive and acute oral toxicity. |
Applications and Future Directions
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